Copper Diffusion Barrier Performance
Tantalum nitride (TaN) provides a more effective diffusion barrier against copper migration compared to pure tantalum (bcc-Ta) and the nitrogen-lean phase Ta4N. Electrical measurements on n+p junction diodes show that a 10-nm-thick Ta2N barrier (a common stoichiometry for sputtered TaN) prevents copper diffusion at temperatures up to 700°C, whereas Ta4N and bcc-Ta barriers fail at lower temperatures [1]. This superior thermal stability is critical for backend-of-line (BEOL) processing in advanced semiconductor nodes.
| Evidence Dimension | Diffusion Barrier Failure Temperature (Cu/Si) |
|---|---|
| Target Compound Data | 700°C (30 min anneal, no reverse-bias current increase) |
| Comparator Or Baseline | Ta4N and bcc-Ta (quantitative failure temperature not specified, but reported as having 'better barrier performance' than these materials) |
| Quantified Difference | Ta2N > Ta4N > bcc-Ta |
| Conditions | 10-nm-thick barrier on n+p junction, annealed in Ar ambient |
Why This Matters
Higher failure temperature allows for more robust BEOL thermal processing and ensures long-term reliability of copper interconnects in shrinking ULSI devices [2].
- [1] S. Nakao et al. (1999). Thin and Low-Resistivity Tantalum Nitride Diffusion Barrier and Giant-Grain Copper Interconnects for Advanced ULSI Metallization. Japanese Journal of Applied Physics, 38(4S), 2401. View Source
- [2] imec. (2018). Imec starts pushing metallisation to 3nm node. Electronics Weekly. View Source
